3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic Acid
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Overview
Description
3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethylphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid derivatives
- Other pyrrole-based compounds with similar structural features
Uniqueness
The uniqueness of 3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H23NO2/c1-15-4-7-18(8-5-15)21-12-9-19(10-13-22(24)25)23(21)20-11-6-16(2)14-17(20)3/h4-9,11-12,14H,10,13H2,1-3H3,(H,24,25) |
InChI Key |
VTNHGHNFDYSYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=C(C=C(C=C3)C)C)CCC(=O)O |
Origin of Product |
United States |
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